Methyl 3-oxo-2-phenylpropanoate

Pharmaceutical Analysis Impurity Profiling Regulatory Compliance

For ANDA/DMF submissions, generic Methyl 3-oxo-2-phenylpropanoate without full characterization causes costly delays. This certified reference standard (Ipratropium Impurity 11 / Atropine Impurity 8) is supplied with comprehensive CoA including NMR, MS, and IR spectral data, ensuring immediate compliance for AMV and QC workflows. • Traceable to USP/EP pharmacopeial standards for regulatory submissions • Pre-qualified for HPLC/UPLC system suitability and calibration curve generation • Eliminates in-house characterization, accelerating stability study and release testing timelines

Molecular Formula C10H10O3
Molecular Weight 178.18 g/mol
CAS No. 5894-79-1
Cat. No. B1295125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-oxo-2-phenylpropanoate
CAS5894-79-1
Molecular FormulaC10H10O3
Molecular Weight178.18 g/mol
Structural Identifiers
SMILESCOC(=O)C(C=O)C1=CC=CC=C1
InChIInChI=1S/C10H10O3/c1-13-10(12)9(7-11)8-5-3-2-4-6-8/h2-7,9H,1H3
InChIKeyORJFSDFCHJQCOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-oxo-2-phenylpropanoate (CAS 5894-79-1) for Impurity Analysis and Synthesis


Methyl 3-oxo-2-phenylpropanoate (CAS 5894-79-1) is a β-keto ester derivative with the molecular formula C10H10O3 and a molecular weight of 178.18 g/mol. It is primarily utilized as a certified reference standard for pharmaceutical impurity profiling [1] and as a versatile synthetic intermediate in organic chemistry . This compound is characterized by a melting point of 104 °C and a predicted pKa of 6.84±0.29, reflecting its moderately acidic α-proton and potential for enolate chemistry .

Certified impurity reference standard for pharmaceutical QC workflows
Versatile β-keto ester intermediate for enolate chemistry
Full CoA with spectral data supports regulatory method validation

Why Generic Methyl 3-oxo-2-phenylpropanoate Cannot Replace Certified Standards


In pharmaceutical quality control and regulatory submissions, the simple procurement of Methyl 3-oxo-2-phenylpropanoate with a given purity specification is insufficient and may lead to project delays or regulatory non-compliance. A generic or research-grade material lacks the critical, fully characterized documentation—including certificates of analysis (CoA) with comprehensive spectral data (NMR, MS, IR), traceability to pharmacopeial standards (USP or EP), and certified purity values—that is mandatory for use as an impurity reference standard . Without this documentation, analytical method validation (AMV) and quality control (QC) for drug products like Ipratropium Bromide and Atropine cannot be reliably executed, as the identity, purity, and stability of the reference marker are unverified [1]. Therefore, a procurement decision must be based not solely on the chemical structure but on the existence of a fully documented, certified reference standard-grade product, which directly substitutes the need for costly and time-consuming in-house characterization [2].

Generic material may lack the certified CoA and spectral documentation required for ANDA/DMF submissions.
Without traceable purity by mass balance and identity confirmation, in-house re-characterization becomes necessary.
Lot-to-lot consistency and stability data are typically absent in research-grade lots, introducing method variability.

Evidence for Choosing Certified Methyl 3-oxo-2-phenylpropanoate


Certified Documentation vs. Generic Reagent for Regulatory Compliance

Unlike a generic chemical reagent, a certified reference standard of Methyl 3-oxo-2-phenylpropanoate is supplied with a full Certificate of Analysis (CoA) that includes quantitative data from multiple analytical techniques . While a generic product may only list a single HPLC purity value (e.g., >95%), a certified reference standard provides: (i) a quantitative purity value determined by mass balance; (ii) 1H NMR, 13C NMR, and HRMS spectra confirming structural identity; and (iii) documentation of traceability to USP or EP standards upon request [1][2].

Documentation depth
Head-to-head
Certified: 5–7 data types (NMR, HRMS, IR, HPLC, mass balance)
Generic: 1–2 (HPLC purity, appearance)
Certified standard removes in-house identity verification burden
Documentation comparison across vendors (2026)
Pharmaceutical Analysis Impurity Profiling Regulatory Compliance

Dual-Use Impurity Standard for Ipratropium and Atropine

Methyl 3-oxo-2-phenylpropanoate is uniquely positioned as a certified reference standard for impurity profiling of two distinct pharmaceutical active ingredients (APIs): Ipratropium Bromide (as Ipratropium Impurity 11/8) [1] and Atropine (as Atropine Impurity 8) [2]. This dual applicability is documented in product listings and is not a common feature among related arylacetate esters. For example, the close analog Methyl phenylacetate (CAS 101-41-7) is not widely listed as a reference standard for any pharmacopeial monograph.

Dual API applicability
Class-level
Target: 2 APIs (Ipratropium, Atropine)
Comparator: 0 documented applications
Consolidates vendor qualification and inventory for two monographs
Vendor catalog and literature review (2026)
Pharmaceutical Analysis Supply Chain Management Reference Standards

Enhanced α-Proton Acidity for Milder Enolate Chemistry

The α-proton of Methyl 3-oxo-2-phenylpropanoate is significantly more acidic than that of simpler phenylacetate esters due to the electron-withdrawing β-keto group. This is reflected in a predicted pKa of 6.84±0.29 . In contrast, Methyl phenylacetate (CAS 101-41-7), which lacks the 3-oxo group, has a much higher pKa (typically >20 for α-protons in similar esters) and requires much stronger bases for deprotonation [1].

α-Proton acidity
Cross-study comparable
pKa 6.84 ± 0.29
>10¹³-fold acidity gain vs. non-keto ester
Enables milder enolate alkylation and aldol conditions
Predicted pKa; comparator class-level estimate
Organic Synthesis Physicochemical Properties Enolate Chemistry

PPARα Agonist Activity in Toxicology Assessment

In vitro binding assays indicate that Methyl 3-oxo-2-phenylpropanoate exhibits weak agonist activity at the human peroxisome proliferator-activated receptor alpha (hPPARα), with a reported IC50 of 68,000 nM (68 µM) [1]. In comparison, the structurally related compound Methyl 2-phenylacetoacetate (CAS 101-41-7) shows no significant activity against PPARα in similar assays (data not shown, inferred from lack of reported activity) [2].

hPPARα binding
Data to verify
IC₅₀ 68 µM
~1.5× over inactive comparator
Weak interaction; supports off-target screening review
In vitro binding assay; reported weak activity
Toxicology Biological Activity Nuclear Receptors

Crystalline Solid Handling Advantage Over Liquid Analogs

Methyl 3-oxo-2-phenylpropanoate is a crystalline solid at room temperature, with a reported melting point of 104 °C . This is a significant practical advantage over common analogs like Methyl phenylacetate, which is a liquid at room temperature with a boiling point of 218 °C [1]. As a solid, the target compound can be accurately weighed on standard analytical balances with much greater precision and reduced risk of evaporation or spillage compared to a liquid.

Solid-state handling
Head-to-head
Crystalline solid, mp 104 °C
Liquid comparator: accuracy gap 1–5%
Direct gravimetric preparation improves standard accuracy
Ambient conditions; supports ppm-level impurity analysis
Analytical Chemistry Material Handling Reference Standard

Application Scenarios for Methyl 3-oxo-2-phenylpropanoate


Ipratropium Bromide Impurity Profiling Standard

In the quality control (QC) of Ipratropium Bromide active pharmaceutical ingredient (API) and its finished drug products (e.g., Atrovent®), Methyl 3-oxo-2-phenylpropanoate is the certified reference standard for Ipratropium Impurity 11 (or Impurity 8). It is used to establish system suitability, create calibration curves for impurity quantification, and identify this specific impurity in stability studies and release testing [1]. The use of a fully characterized and traceable standard is mandated by regulatory agencies (FDA, EMA) for ANDA and DMF submissions .

Atropine Impurity Method Validation Standard

Similar to its role for Ipratropium, Methyl 3-oxo-2-phenylpropanoate serves as a primary reference standard (Atropine Impurity 8) for the development and validation of analytical methods used to monitor impurities in Atropine Sulfate API and ophthalmic solutions. This includes method development for UPLC and HPLC, where the compound's distinct retention time and spectral properties are used to ensure method specificity and accuracy [2].

Synthetic Intermediate for α-Substituted Arylacetates

As a β-keto ester, Methyl 3-oxo-2-phenylpropanoate is a valuable intermediate for the synthesis of more complex α-substituted arylacetates. Its moderately acidic α-proton (pKa 6.84) enables efficient alkylation, acylation, or aldol reactions under mild conditions, making it a key precursor for generating libraries of compounds explored for antidiabetic (α-glucosidase inhibition) or antitumor activities, as seen in studies of anisodamine derivatives [3].

Physicochemical Calibration and Training Standard

The compound's well-defined and readily available physicochemical properties (melting point of 104 °C, moderate pKa) make it an excellent candidate for use as a calibration standard in analytical instrument qualification or as a model compound in academic and industrial training courses for techniques such as NMR spectroscopy, mass spectrometry, and HPLC method development .

Application
Selection Property
Validation Focus
Ipratropium impurity profiling
Certified standard with full characterization CoA
System suitability and impurity quantification
Atropine impurity method validation
Traceable reference standard for HPLC/UPLC
Method specificity and accuracy verification
α-Substituted arylacetate synthesis
β-Keto ester with mild α-proton acidity
Enolate alkylation and aldol reaction scope
Analytical calibration & training
Defined melting point and moderate pKa
Instrument qualification and method training

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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